molecular formula C₁₃H₁₁N₃ B1154453 4-(1H-Benzo[d]imidazol-4-yl)aniline

4-(1H-Benzo[d]imidazol-4-yl)aniline

Cat. No.: B1154453
M. Wt: 209.25
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzo[d]imidazol-4-yl)aniline is a benzimidazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. The benzimidazole nucleus is a biologically significant pharmacophore, considered a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with various biopolymers, enzymes, and receptors . This compound is primarily valued as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this aniline derivative to develop novel compounds for investigating antimicrobial agents , anticancer therapies , and other pharmacological applications. The structure is a vital precursor in synthesizing benzimidazole-linked 1,2,3-triazole congeners, which have demonstrated promising cytotoxicity against a panel of human cancer cell lines . Furthermore, its derivatives have been explored for their elastase inhibition potential, antioxidant activity, and DNA binding capabilities, marking them as candidates for a variety of biological applications . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₃H₁₁N₃

Molecular Weight

209.25

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes to Benzimidazole-Aniline Systems

The construction of the benzimidazole (B57391) core fused with an aniline (B41778) substituent can be achieved through several synthetic strategies, ranging from traditional condensation reactions to modern catalytic and multicomponent approaches.

Conventional Condensation Approaches

The most classical and widely employed method for the synthesis of benzimidazole derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its equivalent. In the context of 4-(1H-Benzo[d]imidazol-4-yl)aniline, a common route involves the reaction of an appropriately substituted o-phenylenediamine with 4-aminobenzoic acid.

A specific example involves the refluxing of a mixture of p-aminobenzoic acid and o-phenylenediamine in o-phosphoric acid at elevated temperatures (180-200 °C) for several hours. ijrpc.com The reaction mixture is then cooled, neutralized, and the precipitated product is collected and purified. ijrpc.com This method, while effective, often requires harsh reaction conditions.

Another conventional approach is the reaction of o-phenylenediamine with p-aminobenzoic acid. This can be converted into an amide and subsequently an azide (B81097), which can then be used to form other derivatives. researchgate.net

Table 1: Conventional Condensation for 4-(1H-Benzo[d]imidazol-2-yl)aniline

Starting MaterialsReagents and ConditionsProductYieldReference
p-Aminobenzoic acid, o-Phenylenediamineo-Phosphoric acid, 180-200 °C, 4h4-(1H-Benzo[d]imidazol-2-yl)anilineNot Specified ijrpc.com
o-Phenylenediamine, p-Aminobenzoic acidChloroacetyl chloride, then NaN3Amide and azide derivativesNot Specified researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis has increasingly relied on transition metal-catalyzed cross-coupling reactions to form C-N and C-C bonds with high efficiency and selectivity. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general principles of these reactions are applicable. For instance, copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations could potentially be employed to construct the aniline-benzimidazole bond.

Copper-catalyzed methods have been reported for the synthesis of 1,2-disubstituted benzimidazoles, which could be adapted for the target molecule. beilstein-journals.org These reactions often involve the coupling of an o-haloaniline derivative with an amine in the presence of a copper catalyst and a base. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to functionalize benzimidazole scaffolds. mdpi.com

Table 2: Potential Transition Metal-Catalyzed Routes

Reaction TypeGeneral ReactantsCatalyst SystemPotential for this compound Synthesis
Ullmann Condensationo-Haloaniline, AmineCopper salt, BaseCould be adapted to form the N-aryl bond.
Buchwald-Hartwig Aminationo-Haloaniline, AminePalladium catalyst, Ligand, BaseA versatile method for C-N bond formation.
Suzuki-Miyaura CouplingHalogenated benzimidazole, Anilineboronic acidPalladium catalyst, BaseApplicable for C-C bond formation to attach the aniline ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of benzimidazoles. researchgate.net One such strategy involves the one-pot reaction of an o-phenylenediamine, an aldehyde, and a nitrogen source.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For benzimidazole synthesis, this includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), microwave-assisted reactions, and the use of heterogeneous or reusable catalysts. frontiersin.org

Microwave irradiation has been shown to accelerate the condensation of o-phenylenediamines with aldehydes, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net The use of PEG-400 as a reaction medium has also been reported to be effective for the synthesis of 1,2-disubstituted benzimidazoles, offering a recyclable and efficient alternative to traditional organic solvents. frontiersin.org Metal-free oxidative amination approaches, utilizing catalysts like molecular iodine, also represent a greener alternative to transition metal catalysis. frontiersin.org

Synthesis of Derivatives and Analogues of this compound

The versatile structure of this compound allows for a wide range of chemical modifications, particularly at the aniline moiety, to generate a library of derivatives with potentially enhanced or novel biological activities.

Structural Modifications at the Aniline Moiety

The primary amino group of the aniline ring is a key functional handle for various chemical transformations.

Starting from 4-(1H-benzo[d]imidazol-2-yl)aniline, a variety of derivatives can be prepared. ijrpc.com For instance, reaction with maleic anhydride (B1165640) yields an α,β-unsaturated carboxylic acid, which can be further cyclized with hydrazine (B178648) hydrate (B1144303) or its derivatives to form pyrazole-containing compounds. ijrpc.comresearchgate.net

Condensation of the aniline's amino group with various aldehydes leads to the formation of Schiff bases. ijrpc.comsemanticscholar.orguwa.edu.au These Schiff bases can be further modified. For example, reaction with thioglycolic acid can yield thiazolidinone derivatives.

Another approach involves the acylation of the aniline nitrogen. For instance, reaction with chloroacetyl chloride produces an N-acylated intermediate, which can then be converted to an azide and subsequently to triazole derivatives. researchgate.netdntb.gov.ua Furthermore, the aniline moiety can be incorporated into more complex structures, such as in the synthesis of pyrimidine-linked sulfonamide derivatives. nih.gov

Table 3: Examples of Structural Modifications at the Aniline Moiety

ReagentReaction TypeResulting DerivativeReference
Maleic anhydrideAcylation and cyclizationPyrazole (B372694) derivatives ijrpc.comresearchgate.net
Various aldehydesCondensationSchiff bases ijrpc.comsemanticscholar.orguwa.edu.au
Chloroacetyl chloride, then NaN3Acylation and azidationTriazole precursors researchgate.netdntb.gov.ua
Arylsulfonyl chloridesSulfonylationSulfonamide derivatives nih.gov

Functionalization of the Benzimidazole Ring System

The functionalization of the benzimidazole ring system is a critical area of research, aimed at diversifying the properties and applications of compounds like this compound. A variety of synthetic strategies have been developed to introduce new functional groups onto the benzimidazole core.

One common approach involves the reaction of o-phenylenediamine with substituted carboxylic acids or their derivatives. For instance, novel 2-amino benzimidazole derivatives have been synthesized by first reacting o-phenylenediamine with p-aminobenzoic acid. dntb.gov.ua This initial product can then be further modified. For example, treatment with chloroacetyl chloride yields an amide, which can subsequently be converted to an azide by reacting with sodium azide. dntb.gov.ua These azide derivatives serve as versatile intermediates for creating 1,2,3-triazole moieties through reactions with various acetylene (B1199291) derivatives. dntb.gov.ua

Another strategy for functionalization is the direct modification of the benzimidazole ring. For example, microwave-assisted synthesis using alumina-methanesulfonic acid (AMA) as a catalyst has been reported for the synthesis of 2-substituted benzimidazoles, including the formation of bis-benzimidazoles from the reaction of phenylenediamine and dicarboxylic acids. researchgate.net

Hybrid Compound Architectures with Other Heterocyclic Scaffolds

The development of hybrid compounds that incorporate the this compound scaffold with other heterocyclic systems is a promising strategy for discovering new molecules with unique properties.

A notable example is the synthesis of pyrazole-containing benzimidazole derivatives. Starting with 4-(1H-benzo[d]imidazol-2-yl)aniline, reaction with maleic anhydride produces an α,β-unsaturated carboxylic acid intermediate. ijrpc.comsemanticscholar.orguwa.edu.auresearchgate.net This intermediate can then be cyclized with hydrazine hydrate, phenylhydrazine, or 4-nitrophenylhydrazine (B89600) to form various pyrazole derivatives. ijrpc.comsemanticscholar.orguwa.edu.auresearchgate.net

Another approach involves the condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with different pyrazolecarbaldehydes to yield the corresponding Schiff's bases. ijrpc.comsemanticscholar.orguwa.edu.au This method allows for the straightforward incorporation of pre-functionalized pyrazole rings into the final hybrid structure.

Furthermore, fused heterocyclic systems have been synthesized. For instance, novel benzo semanticscholar.orguwa.edu.auimidazo[1,2-d] researchgate.netijrpc.comsemanticscholar.orgtriazine derivatives have been prepared from 2-(halogenated alkyl)-1H-benzo[d]imidazoles, which are themselves synthesized from o-phenylenediamine and chloroacetic acid or 2-bromopropionic acid. mdpi.com

Investigation of Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives.

The synthesis of peripherally fused N-aryl-2-pyridonoporphyrins provides an interesting case study. A proposed mechanistic pathway for the one-pot sequential Knoevenagel-aza-annulation reaction has been elucidated. acs.org This cascade reaction involves the in situ generation of 3-hydroxy-3-(2-hydroxyphenyl/1-hydroxynaphthalen-2-yl)-N-arylacrylamides, which then react with 2-formyl-meso-tetraarylporphyrins. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a key focus in the synthesis of this compound derivatives to improve yields and purity.

In the synthesis of pyrazole derivatives from 4-(1H-benzo[d]imidazol-2-yl)aniline, the initial reaction with maleic anhydride is typically carried out by refluxing in dry toluene (B28343) for several hours, resulting in a high yield of the intermediate carboxylic acid. ijrpc.com Subsequent cyclization reactions are performed under reflux in ethanol (B145695), often with the addition of a base like potassium carbonate, and the progress is monitored by thin-layer chromatography (TLC). ijrpc.com

For the synthesis of sulfonamide derivatives linked to a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core, the final step involves the reaction of an intermediate with various sulfonyl chlorides in the presence of diisopropyl ethyl amine in DMSO, leading to isolated yields ranging from 52% to 81%. nih.gov

Microwave-assisted synthesis has also been explored as a method to improve reaction efficiency. The use of alumina-methanesulfonic acid (AMA) as a catalyst under microwave irradiation has been shown to produce good to excellent yields of 2-substituted benzimidazoles. researchgate.net

Table of Reaction Conditions and Yields for Selected Syntheses

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-(1H-benzo[d]imidazol-2-yl)aniline, Maleic anhydrideDry toluene, reflux, 6h(Z)-4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid91 ijrpc.com
(Z)-4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid, Hydrazine hydrateEthanol, reflux, 3h5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1H-pyrazole-3-carboxylic acid- ijrpc.com
(Z)-4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid, Phenylhydrazine, K2CO3Ethanol, DMF, reflux5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1-phenyl-1H-pyrazole-3-carboxylic acid- ijrpc.com
4-(1-(2-amino-6-chloropyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)aniline, Benzenesulfonyl chloride, DIPEADMSON-(4-(1-(2-(benzenesulfonamido)-6-chloropyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)phenyl)acetamide52-81 nih.gov
o-phenylenediamine, chloroacetic acid0.15 g/mL hydrochloric acid, reflux, 4h; then NaHCO32-(chloromethyl)-1H-benzo[d]imidazole70.3 mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-(1H-Benzo[d]imidazol-4-yl)aniline have been recorded, typically in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the aniline (B41778) and benzimidazole (B57391) rings, as well as the amine (NH₂) and imidazole (B134444) (NH) protons, are observed. For instance, a D₂O exchangeable signal for the NH₂ protons of the aminophenyl moiety appears as a singlet. The protons on the aminophenyl group typically appear as doublets, while the protons on the benzimidazole moiety present as multiplets. An exchangeable broad singlet corresponding to the benzimidazole NH is also characteristic. ijrpc.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons, with those attached to heteroatoms or involved in aromatic systems appearing at characteristic downfield positions. ijrpc.com

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH₂ (aminophenyl)5.58 (s, D₂O exchangeable) ijrpc.com-
H2', H6' (aminophenyl)6.63 (d, J = 8.4 Hz) ijrpc.com113.05 ijrpc.com
H5, H6 (benzimidazole)7.08 (m) ijrpc.com114.14 ijrpc.com
H4, H7 (benzimidazole)7.46 (m) ijrpc.com123.50 ijrpc.com
H3', H5' (aminophenyl)7.79 (d, J = 8.4 Hz) ijrpc.com129.32 ijrpc.com
NH (benzimidazole)12.46 (br s, D₂O exchangeable) ijrpc.com-
C-Ar (various)-135.78, 151.59, 152.68 ijrpc.com

Note: Data obtained in DMSO-d₆. s = singlet, d = doublet, m = multiplet, br = broad. J values are in Hz.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum, typically recorded using a KBr pellet, shows distinct absorption bands. ijrpc.com These include stretching vibrations for the N-H bonds of the benzimidazole and the primary amine, C-H stretching in the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic and aromatic systems. ijrpc.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode **Frequency (cm⁻¹) **
Benzimidazole N-HStretching3430 ijrpc.com
Aminophenyl N-HStretching3350, 3217 ijrpc.com
Aromatic C-HStretching3061 ijrpc.com
C=NStretching1629 ijrpc.com
Aromatic C=CStretching1605 ijrpc.com

Raman spectroscopy, while providing complementary vibrational information, is often less commonly reported for this specific compound in routine characterization.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular weight of a compound, which in turn can be used to deduce its elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to piece together the structure of the parent molecule. The molecular ion peak (M+) would correspond to the intact molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Investigations

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic and heterocyclic systems.

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studying the UV-Vis spectrum in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

For derivatives of this compound, single-crystal X-ray diffraction studies have confirmed the planar nature of the benzimidazole and aniline ring systems. nih.govmdpi.comresearchgate.net The analysis also details the hydrogen bonding networks, which play a crucial role in the formation of the crystal structure. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90 nih.gov
β (°)Value
γ (°)90 nih.gov
Volume (ų)Value
Z4 nih.gov

Note: The specific values for unit cell parameters (a, b, c, β) and volume would be unique to the specific crystal structure being analyzed. The data presented is illustrative for a related compound.

Solid-State Characterization Techniques, including Hirshfeld Surface Analysis

The solid-state characterization of a compound provides crucial insights into its crystalline structure and the nature of intermolecular interactions, which in turn influence its physical properties. While a complete single-crystal X-ray diffraction analysis and subsequent Hirshfeld surface analysis for this compound are not documented in readily accessible literature, the methodologies for such characterization are well-established.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties:

d_norm : A normalized contact distance that highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

For related benzimidazole derivatives, Hirshfeld surface analysis has been instrumental. For instance, studies on compounds like 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile have revealed the prevalence of N-H···O, C-H···O, and C-H···N hydrogen bonds, which dictate the formation of specific structural motifs like inversion dimers. nih.goviucr.org In a zinc complex containing the isomeric ligand 2-(1H-benzimidazol-2-yl)aniline, Hirshfeld analysis quantified the major intermolecular contacts, with H···Cl/Cl···H, C···H/H···C, and O···H/H···O interactions being the most significant. iucr.orgnih.gov

Were such an analysis performed on This compound , one would expect to observe significant contributions from N-H···N hydrogen bonds involving the imidazole and aniline groups, as well as π-π stacking interactions between the aromatic rings. These interactions would be critical in determining the packing arrangement and stability of the crystal lattice.

Without experimental data, a hypothetical table of expected intermolecular contacts is presented below based on the functional groups present in the molecule.

Interaction TypeExpected ContributionDescription
N-H···NHighHydrogen bonding between the imidazole N-H donor and a nitrogen acceptor (either from the aniline or another imidazole).
C-H···πModerateInteractions of aromatic C-H bonds with the π-system of adjacent rings.
π-π StackingModerate to HighStacking interactions between the benzimidazole and aniline ring systems.
H···HHighGeneral van der Waals contacts between hydrogen atoms on the peripheries of the molecules.

This table is predictive and not based on published experimental data for this compound.

Luminescence and Aggregation-Induced Emission (AIE) Spectroscopy

The photophysical properties of benzimidazole derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Luminescence Spectroscopy investigates the emission of light from a substance after it has absorbed energy. For many aromatic compounds, this involves fluorescence or phosphorescence. The emission wavelength and quantum yield are key parameters that depend on the molecular structure and its environment.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Specific luminescence or AIE data for This compound is not available in the reviewed literature. However, the general behavior of related benzimidazole-containing molecules can provide some insight. Many benzimidazole derivatives are known to be fluorescent. The AIE phenomenon has been observed in various π-conjugated systems, and it is plausible that derivatives of this compound could be designed to exhibit AIE properties. nih.gov

For a molecule to be an AIEgen (a molecule exhibiting AIE), it typically possesses a rotor-stator architecture, where parts of the molecule can undergo intramolecular rotation in solution, leading to non-radiative decay. In an aggregated state, these rotations are hindered, opening up the radiative emission channel. Given the rotatable bond between the benzimidazole and aniline moieties in This compound , it is a candidate for exhibiting AIE or Aggregation-Induced Emission Enhancement (AIEE).

A typical AIE experiment involves measuring the photoluminescence (PL) intensity of the compound in a solvent mixture of varying fractions of a good solvent and a poor solvent (e.g., THF/water). An AIEgen would show a significant increase in PL intensity as the fraction of the poor solvent increases, inducing aggregation.

PropertyExpected Observation for an AIE-active Derivative
Emission in Dilute SolutionWeak or negligible fluorescence.
Emission in Aggregated StateStrong fluorescence with a high quantum yield.
MechanismRestriction of intramolecular rotation (RIM) upon aggregation.

This table outlines the expected behavior if this compound were to exhibit AIE, and is not based on published experimental data.

Applications in Catalysis Research

Design and Synthesis of Metal Complexes Featuring Benzimidazole-Aniline Ligands

The synthesis of metal complexes using benzimidazole-aniline type ligands is a foundational step in developing new catalysts. The general procedure involves the reaction of the ligand with a suitable metal salt, typically in a 1:1 or 2:1 ligand-to-metal molar ratio, under reflux in a solvent like ethanol (B145695) or methanol. researchgate.netjocpr.com The resulting metal complexes are then characterized using various spectroscopic and analytical techniques to confirm their structure and coordination.

Commonly used methods for characterization include:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=N (imine) group of the benzimidazole (B57391) ring upon complexation is a key indicator. nih.gov

NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic complexes.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio and confirm the composition of the complex. nih.gov

Elemental Analysis: To determine the empirical formula of the newly synthesized complexes. researchgate.net

Transition metals such as copper, cobalt, nickel, zinc, and ruthenium are frequently used to create these complexes. nih.govresearchgate.netsioc-journal.cn For instance, research on the related compound 2-(4-nitrophenyl)-1H-benzimidazole has shown the formation of stable complexes with palladium and copper, which are active in various catalytic processes. nih.govnih.gov

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of benzimidazole-aniline derivatives have shown significant promise in this area, particularly in hydrogenation reactions.

A study on α-amino-benzimidazole derivatives demonstrated their effectiveness as ligands in ruthenium(II)-catalyzed transfer hydrogenation of ketones. sioc-journal.cn The catalysts, generated in situ from RuCl₂(PPh₃)₃ and the benzimidazole ligand in isopropanol, showed moderate to high activity. Notably, the catalyst system featuring an α-amino-benzimidazole derivative with a primary amine (NH₂) group was the most active, achieving a turnover frequency (TOF) of up to 40,200 h⁻¹. sioc-journal.cn Similarly, hybrid NH₂/benzimidazole ligands have been shown to dramatically influence the outcome of Ru-based catalysts in the asymmetric hydrogenation of aryl ketones. nih.gov

Low-valent nickel complexes have also been used for the transfer hydrogenation of azobenzene (B91143) to synthesize 1,2-disubstituted benzimidazoles in a one-pot reaction, showcasing the versatility of these systems. rsc.org

Heterogeneous Catalysis Applications

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture and potential for recycling. The immobilization of 4-(1H-Benzo[d]imidazol-4-yl)aniline-based metal complexes onto solid supports is a key strategy for developing robust and reusable catalysts.

One effective approach involves encapsulating metal complexes within the porous structure of zeolites. researchgate.netdntb.gov.ua For example, a copper(II) complex derived from a Schiff base of 4-(1H-benzo[d]imidazol-2-yl)aniline was successfully encapsulated in zeolite NaY. researchgate.net This nanocomposite material demonstrated superior catalytic activity and stability compared to the free complex in both oxidation and condensation reactions. researchgate.netdntb.gov.ua

Another advanced method involves anchoring complexes onto magnetic nanoparticles. nih.gov This not only creates a heterogeneous system but also allows for simple magnetic separation of the catalyst for reuse, aligning with the principles of green chemistry. nih.govnih.gov

Catalytic Activity in Specific Organic Transformations

The metal complexes derived from benzimidazole-aniline ligands have been successfully applied as catalysts in several crucial organic reactions.

Transfer hydrogenation is a valuable process that uses organic molecules as a source of hydrogen, avoiding the need for high-pressure H₂ gas. As mentioned, ruthenium complexes with aminated benzimidazole ligands are highly efficient for the transfer hydrogenation of ketones. The data below illustrates the catalytic capability of various in situ generated Ru(II) catalysts.

LigandSubstrateCatalyst SystemTime (min)Conversion (%)TOF (h⁻¹)Reference
1-(1H-benzo[d]imidazol-2-yl)ethanamineAcetophenoneRuCl₂(PPh₃)₃/Ligand309940200 sioc-journal.cn
N-butyl-1-(1H-benzo[d]imidazol-2-yl)ethanamineAcetophenoneRuCl₂(PPh₃)₃/Ligand120971940 sioc-journal.cn
N,N-dibutyl-1-(1H-benzo[d]imidazol-2-yl)ethanamineAcetophenoneRuCl₂(PPh₃)₃/Ligand120851700 sioc-journal.cn
1-(1-butyl-1H-benzo[d]imidazol-2-yl)ethanamineAcetophenoneRuCl₂(PPh₃)₃/Ligand60987840 sioc-journal.cn

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Metal complexes of benzimidazole-based Schiff bases have been shown to catalyze this reaction. researchgate.net Research focusing on a copper(II) complex encapsulated in zeolite NaY highlights the benefits of heterogeneous catalysis for this transformation. The encapsulated complex exhibited significantly higher reactivity compared to the neat (free) complex.

CatalystReactantsTime (h)Conversion (%)Reference
Free Copper(II) ComplexBenzaldehyde + Acetone1052 researchgate.net
Zeolite-Encapsulated Copper(II) ComplexBenzaldehyde + Acetone1083 researchgate.net

The oxidation of alcohols to aldehydes and ketones is a critical transformation in synthetic chemistry. Copper-benzimidazole complexes have been specifically noted for their ability to catalyze these reactions. jocpr.comnih.gov The use of a heterogeneous catalyst, such as the zeolite-encapsulated copper complex, again proves advantageous, offering enhanced catalytic activity for the oxidation of benzyl (B1604629) alcohol. The encapsulated catalyst is also more stable and can be reused multiple times. researchgate.net

CatalystSubstrateTime (h)Conversion (%)Reference
Free Copper(II) ComplexBenzyl Alcohol865 researchgate.net
Zeolite-Encapsulated Copper(II) ComplexBenzyl Alcohol891 researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are prominent examples, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficiency of these reactions often relies on the design of the ligand coordinated to the metal center, typically palladium.

Although specific studies on this compound as a ligand in these reactions are not readily found, the characteristics of its constituent functional groups provide a basis for predicting its potential catalytic activity. The benzimidazole core, with its nitrogen atoms, can effectively coordinate with transition metals like palladium, a common catalyst in cross-coupling reactions. This coordination can stabilize the metal center and modulate its electronic and steric properties, thereby influencing the catalytic cycle's efficiency.

The aniline (B41778) portion of the molecule offers an additional site for modification, allowing for the fine-tuning of the ligand's properties. For instance, the amino group can be functionalized to enhance solubility or to introduce other coordinating groups, potentially leading to more robust and selective catalysts.

General Principles of Related Compounds in Cross-Coupling Reactions:

To illustrate the potential, it is useful to consider related compounds. For example, derivatives of imidazole-aniline have been explored as ligands in copper-catalyzed azide-alkyne cycloadditions. In the context of palladium-catalyzed cross-coupling, brominated derivatives of similar structures have participated in Suzuki-Miyaura and Buchwald-Hartwig reactions, yielding biaryl-imidazole-aniline conjugates and N-arylated products, respectively.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, and the Heck reaction, which couples an alkene with an aryl or vinyl halide, both proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin coordination/insertion (for Heck), and reductive elimination. libretexts.orgrsc.org The ligand's role is critical in each of these steps, influencing reaction rates, yields, and selectivity.

Given the established utility of N-heterocyclic carbenes (NHCs) and amine-based ligands in stabilizing palladium catalysts and facilitating these crucial steps, it is plausible that this compound could serve as a precursor to effective ligands for such transformations. Further research would be necessary to synthesize and evaluate palladium complexes of this specific compound and its derivatives to determine their efficacy in Suzuki-Miyaura, Heck, and other cross-coupling reactions.

Without direct experimental data, specific performance metrics such as turnover numbers (TON), turnover frequencies (TOF), and substrate scope for this compound in these reactions remain a matter of scientific inquiry.

Applications in Material Science

Development of Organic Electronic Materials

The development of organic electronic materials, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), relies on molecules with specific electronic properties, including appropriate energy levels (HOMO/LUMO) and charge carrier mobilities. While the benzimidazole (B57391) core is a common building block in materials for organic electronics, no studies concerning the synthesis or characterization of polymers, oligomers, or small molecules for electronic applications using 4-(1H-Benzo[d]imidazol-4-yl)aniline as a monomer or precursor have been found in the public domain. Consequently, there is no available data on its performance in electronic devices.

Synthesis and Characterization of Novel Dyes and Pigments

The synthesis of novel dyes and pigments often utilizes chromophoric systems that can be readily functionalized. The combination of the benzimidazole and aniline (B41778) moieties in this compound suggests its potential as a scaffold for new colorants. For instance, the primary amine group could be diazotized and coupled with various aromatic compounds to create a range of azo dyes. However, a comprehensive search of the scientific literature reveals no reports of such synthetic endeavors or characterization of the resulting dyes. The colorimetric properties of any potential dyes derived from this compound remain uninvestigated.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of organic molecules is often associated with a donor-π-acceptor architecture. While the aniline and benzimidazole groups can act as donor and part of the conjugated system, respectively, the specific NLO properties of this compound have not been experimentally measured or theoretically calculated. There are no available research findings on its hyperpolarizability or other NLO coefficients.

Luminescent Materials and Chemical Sensors

Luminescent materials and chemical sensors based on them are a significant area of material science research. The fluorescence or phosphorescence of a molecule can be modulated by the presence of specific analytes, forming the basis of a chemical sensor. The benzimidazole moiety is known to be a part of many fluorescent molecules. However, the luminescent properties of this compound, such as its quantum yield, emission spectrum, and solvatochromic behavior, have not been documented. Furthermore, there are no studies on its application as a chemosensor for detecting metal ions, anions, or other small molecules.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the landscape of drug discovery and material design. researchgate.net For derivatives of 4-(1H-Benzo[d]imidazol-4-yl)aniline, these computational tools offer unprecedented opportunities to accelerate research and development.

ML algorithms can build quantitative structure-property relationship (QSPR) models from existing experimental data to predict the physicochemical and biological properties of new molecules. nih.gov This predictive power allows for the high-throughput virtual screening of vast chemical libraries, identifying derivatives of this compound with a higher probability of desired activity before their actual synthesis. dtic.milacs.org For instance, ML models can be trained to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, which are critical parameters in drug development. nih.gov

Deep learning models, such as artificial neural networks, have shown success in predicting drug-target interactions and drug sensitivity. researchgate.net These models can be applied to identify potential biological targets for this compound derivatives and to design compounds with enhanced selectivity and potency. mdpi.com By analyzing large datasets, AI can uncover complex patterns and relationships that may not be apparent through traditional analysis, thereby guiding the design of novel compounds with optimized characteristics. dtic.mil The use of AI in this context promises to significantly reduce the time and cost associated with bringing new drugs and materials to fruition. acs.org

Application of Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the reaction mechanisms and biological interactions of this compound at a molecular level is crucial for its development. Advanced spectroscopic techniques are pivotal in providing these insights in real-time.

Techniques such as ¹H-NMR, ¹³C-NMR, and Fourier Transform Infrared (FT-IR) spectroscopy are fundamental for the structural characterization of newly synthesized derivatives. nih.gov Furthermore, methods like UV-visible and fluorescence spectroscopy can be employed to study the interactions of these compounds with biological macromolecules. nih.gov For example, a benzimidazole-based fluorescent probe was developed for the sensitive detection of iron ions, demonstrating the potential of these scaffolds in sensing applications. rsc.org

For real-time mechanistic studies, techniques like variable temperature NMR and specialized fluorescence spectroscopy can monitor reaction kinetics and equilibria. researchgate.net The interaction between benzimidazole-like ligands and other molecules has been explored using a combination of multinuclear magnetic resonance techniques, providing direct data on reaction equilibria and the formation of new species in solution. researchgate.net Inelastic neutron scattering spectroscopy has also been used to reveal previously unobserved vibrational bands in benzimidazole (B57391), which, when correlated with ab initio calculations, provides a more complete assignment of its spectrum. ijrpc.com These advanced spectroscopic methods allow researchers to observe transient intermediates and understand the dynamic processes governing the compound's function, which is essential for optimizing synthetic routes and designing molecules with specific interaction profiles.

Exploration of Novel Biological Targets and Signaling Pathways

The benzimidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and this compound serves as a valuable starting point for discovering new therapeutic agents. rsc.org Research has demonstrated that derivatives of this compound exhibit a wide range of biological activities, including antiviral and anticancer properties.

Specifically, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized and show potential as anti-HCV agents by targeting the NS5B RNA-dependant RNA polymerase, an enzyme crucial for viral replication. nih.gov In the realm of oncology, benzimidazole derivatives are being investigated as inhibitors of various key targets. For instance, novel derivatives have been designed to target V600EBRAF, a protein kinase implicated in certain cancers. Other research has focused on their ability to act as multi-target inhibitors, affecting protein kinases such as TGM2, CDK9, and SK1. mdpi.com Further studies have identified that some benzimidazoles can function as Topoisomerase I poisons, which interfere with DNA replication in cancer cells. nih.gov

The future exploration of novel biological targets for this compound derivatives could involve screening against a wider array of kinases, proteases, and other enzymes involved in disease pathogenesis. The structural versatility of the benzimidazole core allows for fine-tuning of substituent groups to achieve high affinity and selectivity for specific biological targets, opening avenues for the development of next-generation therapeutics. mdpi.com

Development of Sustainable Synthesis and Green Chemical Processes

The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. For the synthesis of this compound and its derivatives, several green chemistry approaches have been developed to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

One promising method involves microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. acs.org The use of ionic liquids as a green reaction medium has also been explored for the synthesis of 2-substituted benzimidazoles. acs.org Solvent-free reaction conditions represent another important green strategy. For example, the condensation of o-phenylenediamine (B120857) with p-aminobenzoic acid can be carried out under solvent-free conditions to produce 4-(1H-benzimidazol-2-yl)aniline. acs.org

Furthermore, the use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), offers advantages like easy recovery and reusability, contributing to a more sustainable process. acs.org Electrochemical methods are also being investigated as a green alternative for synthesizing benzimidazoles, where low-valent titanium species can be electrochemically regenerated to mediate the reaction. acs.org These sustainable and green chemical processes are crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Design and Fabrication of Multifunctional Materials

The unique chemical and physical properties of the benzimidazole ring system make this compound an attractive building block for the design and fabrication of multifunctional materials with applications beyond medicine.

In the field of materials science, benzimidazole derivatives are being investigated for their potential use in organic electronics. For example, they have been incorporated as electron-transporting hosts in phosphorescent organic light-emitting diodes (OLEDs), achieving high efficiency. The inherent fluorescence of some benzimidazole compounds also makes them suitable for development as sensors. dtic.mil Their ability to coordinate with metal ions can be harnessed to create sensors for environmental monitoring or biomedical diagnostics. researchgate.net

Moreover, the reactivity of the aniline (B41778) group allows for the incorporation of this compound into polymer backbones, leading to the creation of functional polymers with tailored properties. Derivatives of maleimides, which can be synthesized from 4-(1H-benzo[d]imidazol-2-yl)aniline, are used as monomers in the synthesis of poly-maleimides and their copolymers for applications in aerospace and as structural adhesives. A patent has also described the use of benzimidazole derivatives for the detoxification and degradation of heavy metals, indicating their potential in environmental remediation. The future in this area lies in creating sophisticated materials where the benzimidazole unit imparts specific electronic, optical, or chemical functionalities.

Synergistic Integration of Computational and Experimental Approaches

The most rapid and efficient progress in developing new applications for this compound is achieved through the close integration of computational modeling and experimental validation. This synergistic approach allows for a more rational and targeted design process, saving time and resources.

Computational studies, particularly those employing Density Functional Theory (DFT), can be used to predict the molecular geometry, vibrational frequencies, and electronic properties of this compound and its derivatives. researchgate.net These theoretical calculations provide valuable insights that can be correlated with experimental data from spectroscopic analyses. researchgate.net Molecular docking simulations are another powerful computational tool used to predict the binding modes and affinities of these compounds with their biological targets. researchgate.net For example, in silico screening has been used to design N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives, which were then synthesized and evaluated for their biological activity.

The experimental synthesis of the most promising candidates identified through computational screening is then carried out, followed by thorough characterization and biological testing. researchgate.net This iterative cycle of design, prediction, synthesis, and testing allows for the rapid optimization of lead compounds. The strong agreement often found between theoretical predictions and experimental results validates the computational models and provides a deeper understanding of the underlying structure-activity relationships. researchgate.net This integrated approach is essential for accelerating the discovery and development of novel drugs and materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-(1H-Benzo[d]imidazol-4-yl)aniline and its derivatives?

Methodological Answer: The compound is typically synthesized via catalytic hydrogenation or coupling reactions. For example:

  • Nitro Reduction : Starting from 1-(2-nitrophenyl)-4-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole, catalytic hydrogenation with Pd/C in MeOH yields 2-(1H-benzo[d]imidazol-1-yl)-6-(1H-pyrazol-1-yl)aniline in quantitative yield .
  • Iron-Mediated Reduction : Fe powder in a HOAc/EtOH solvent system reduces nitro intermediates (e.g., 1-(2-nitrophenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole) to the target aniline derivative with 100% conversion .
  • Buchwald–Hartwig Coupling : Third-generation (G3) Pd precatalysts enable efficient coupling of 4-(1H-benzo[d]imidazol-1-yl)aniline with bromothioanisoles, producing sulfides and sulfoxides under air-stable conditions .

Q. Key Considerations :

  • Catalyst selection (Pd/C vs. Fe) impacts reaction time and purity.
  • Solvent systems (MeOH vs. HOAc/EtOH) influence solubility and side-product formation.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : The aniline NH2 group appears as a broad singlet (~5 ppm in DMSO-d6). Benzoimidazole protons resonate as doublets in the aromatic region (7.5–8.5 ppm). Substituents like trifluoromethyl groups cause distinct downfield shifts (e.g., –CF3 at ~110 ppm in 13C NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 223.0796 for C12H10N4) .
  • FT-IR : NH stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) validate functional groups .

Data Interpretation Tip : Compare spectral data with structurally similar derivatives (e.g., 4-(1H-indol-1-yl)aniline) to distinguish electronic effects .

Advanced Research Questions

Q. How can contradictions in biological activity data across derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., 4-(5-fluorobenzo[d]thiazol-2-yl)aniline ) and assay their bioactivity. Use statistical tools (e.g., ANOVA) to identify significant structural contributors.
  • Computational Docking : Perform in silico studies (e.g., using Swiss ADME) to predict binding affinities. For example, docking with protein 3G9k revealed interactions between benzoimidazole motifs and hydrophobic pockets .
  • Meta-Analysis : Cross-reference biological data with physicochemical properties (logP, polar surface area) to assess bioavailability discrepancies .

Case Study : Derivatives with electron-withdrawing groups (e.g., –CF3) showed enhanced antimicrobial activity but reduced solubility, necessitating formulation optimization .

Q. What strategies mitigate side reactions during Buchwald–Hartwig coupling involving this compound?

Methodological Answer:

  • Precatalyst Selection : G3 Buchwald precatalysts reduce oxidative addition barriers, minimizing aryl halide decomposition .
  • Solvent Optimization : Use toluene/DMF mixtures to stabilize Pd intermediates and prevent ligand dissociation .
  • Temperature Control : Reactions at 80–100°C balance reaction rate and side-product formation (e.g., diarylation byproducts).

Q. Troubleshooting Table :

IssueSolutionReference
Low ConversionIncrease catalyst loading (1–5 mol%)
NH2 Group OxidationConduct reactions under inert atmosphere
Halide RetentionUse excess K3PO4 as base

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • In Silico Screening : Use Molinspiration or Swiss ADME to calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five). For example, derivatives with logP < 5 and molecular weight < 500 Da showed improved oral bioavailability .
  • Metabolite Prediction : Tools like GLORY predict Phase I/II metabolites, identifying unstable motifs (e.g., imidazole ring oxidation) .
  • Molecular Dynamics (MD) : Simulate membrane permeability by modeling interactions with lipid bilayers .

Validation : Compare computational predictions with in vitro assays (e.g., Caco-2 cell permeability) to refine models .

Q. What purification techniques optimize post-synthesis recovery of this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar byproducts (e.g., unreacted aniline) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 313–315°C for hydrochloride salts) .
  • HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., ortho vs. para substitution) .

Yield Optimization : Pre-purify intermediates via flash chromatography to reduce final-step impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.